3-Methylbutyl 2-methylbutanoate
Overview
Description
3-Methylbutyl 2-methylbutanoate, also known as Isoamyl 2-methylbutyrate, is a natural compound with a molecular formula of C10H20O2 and a molecular weight of 172.26 . It is commonly used in flavors and fragrances . The compound has an organoleptic profile that can be described as apple-like, berry-like, fruity, and sweet .
Synthesis Analysis
The synthesis of 3-Methylbutyl 2-methylbutanoate can be achieved by passing vapors of isoamyl alcohol and isovaleric aldehyde over a copper uranium based catalyst at 240 - 280°C in the presence of hydrogen .Molecular Structure Analysis
The molecular structure of 3-Methylbutyl 2-methylbutanoate consists of 10 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . The InChI string representation of the molecule isInChI=1S/C10H20O2/c1-5-9(4)10(11)12-7-6-8(2)3/h8-9H,5-7H2,1-4H3
. Physical And Chemical Properties Analysis
3-Methylbutyl 2-methylbutanoate has a refractive index of 1.413 (lit.) . It has a boiling point of 41 °C/1.5 mmHg (lit.) and a density of 0.857 g/mL at 25 °C (lit.) . It is also characterized by its fruity, sweet aroma .Scientific Research Applications
Flavor and Fragrance Industry
3-Methylbutyl 2-methylbutanoate: is widely used in the flavor and fragrance industry due to its fruity aroma, reminiscent of apples and berries. It’s a common additive in food products to impart a sweet, fruity flavor . Its organoleptic properties make it a valuable compound for creating various scents and tastes in perfumes and food flavorings.
Food Additives and Safety Evaluation
This compound has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives, which assesses the safety of food additives. The committee’s findings support the use of 3-Methylbutyl 2-methylbutanoate as a safe additive in food products under certain conditions . This makes it an important subject of study for food scientists and toxicologists.
Organic Synthesis
In organic chemistry, 3-Methylbutyl 2-methylbutanoate serves as a building block for more complex molecules. Its structure allows for various chemical reactions, making it a versatile reagent in synthetic organic chemistry for creating new compounds with potential applications in pharmaceuticals and materials science .
Analytical Chemistry
The compound’s distinct chemical signature is useful in analytical chemistry for identifying and quantifying substances in complex mixtures. It can be used as a standard or reference compound in chromatography and mass spectrometry .
Environmental Studies
3-Methylbutyl 2-methylbutanoate: can be used in environmental studies to understand the behavior of volatile organic compounds (VOCs) in the atmosphere. Its release and breakdown can be studied to assess its impact on air quality and its role in forming secondary organic aerosols .
Material Science
Due to its chemical stability and volatility, 3-Methylbutyl 2-methylbutanoate can be used in material science research, particularly in the development of fragrance-releasing systems and in the study of phase change materials for thermal energy storage .
Safety and Hazards
3-Methylbutyl 2-methylbutanoate is classified as a combustible liquid and is toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment and to wear protective gloves, eye protection, and face protection when handling this substance . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .
properties
IUPAC Name |
3-methylbutyl 2-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-5-9(4)10(11)12-7-6-8(2)3/h8-9H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIRHYHLQKDEPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90865387 | |
Record name | Butanoic acid, 2-methyl-, 3-methylbutyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90865387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid with a fruity odour | |
Record name | Isoamyl 2-methylbutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/624/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
185.00 to 186.00 °C. @ 760.00 mm Hg | |
Record name | 3-Methylbutyl 2-methylbutanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040157 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in ethanol and oil, insoluble in water | |
Record name | Isoamyl 2-methylbutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/624/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.852-0.861 | |
Record name | Isoamyl 2-methylbutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/624/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
3-Methylbutyl 2-methylbutanoate | |
CAS RN |
27625-35-0, 93803-99-7 | |
Record name | 3-Methylbutyl 2-methylbutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27625-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoamyl 2-methylbutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027625350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylbutyl methylbutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093803997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 2-methyl-, 3-methylbutyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanoic acid, 2-methyl-, 3-methylbutyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90865387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylbutyl methylbutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.389 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-methylbutyl 2-methylbutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.150 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOAMYL 2-METHYLBUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LGN25Y6EK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Methylbutyl 2-methylbutanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040157 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential nematicidal properties of 3-methylbutyl 2-methylbutanoate?
A1: Research has shown that 3-methylbutyl 2-methylbutanoate exhibits strong nematicidal activity against the pine wood nematode, Bursaphelenchus xylophilus []. At a concentration of 1 mg/mL, it effectively killed the nematodes. Further studies indicated an LC50 value (the concentration lethal to 50% of the nematodes) of 0.0326 mg/mL []. This suggests that 3-methylbutyl 2-methylbutanoate could be a promising candidate for developing new, environmentally friendly nematicides.
Q2: How does the presence of 3-methylbutyl 2-methylbutanoate in fruits influence their aroma profile?
A2: 3-Methylbutyl 2-methylbutanoate is a significant contributor to the aroma profile of various fruits, including sea buckthorn berries []. It is one of the most abundant volatile compounds identified in these berries, contributing to their characteristic fruity scent [].
Q3: Can the presence or absence of 3-methylbutyl 2-methylbutanoate be used to assess fruit quality?
A3: Yes, studies have shown that the levels of 3-methylbutyl 2-methylbutanoate can be indicative of fruit quality. For instance, smoked Ambul bananas (Musa acuminata, AAB) exhibited a significantly lower concentration of 3-methylbutyl 2-methylbutanoate compared to naturally ripened bananas []. This decrease in concentration correlated with a poorer aroma profile and the presence of black scars on the peel, indicating a decline in quality due to the smoking treatment []. Similarly, in sea buckthorn berries, 3-methylbutyl 2-methylbutanoate constitutes a significant portion of the volatile compounds []. The presence and relative abundance of this compound, alongside other volatile compounds, can be used to differentiate between wild and cultivated varieties and could be a marker for freshness and authenticity [].
Q4: Are there any other biological activities associated with 3-methylbutyl 2-methylbutanoate?
A4: While 3-methylbutyl 2-methylbutanoate is primarily known for its aroma and potential nematicidal activity, its presence in the essential oil of Eriocephalus pinnatus, a plant used in traditional medicine, suggests it might possess other biological properties that require further investigation [].
Q5: How do researchers analyze and quantify 3-methylbutyl 2-methylbutanoate in complex mixtures?
A5: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is widely employed to separate, identify, and quantify 3-methylbutyl 2-methylbutanoate in complex mixtures like fruit extracts and essential oils [, , ]. This technique is particularly useful for analyzing volatile compounds.
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